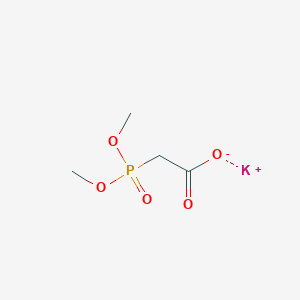

Potassium P,P-dimethylphosphonoacetate

Description

Significance of Phosphonate (B1237965) Carbanions in Carbon-Carbon Bond Formation Methodologies

Phosphonate carbanions are nucleophilic species that play a crucial role in the creation of new C-C bonds. researchgate.netsiue.edu These carbanions are generated by the deprotonation of a phosphonate at the carbon atom adjacent (alpha) to the phosphoryl group. The presence of the electron-withdrawing phosphoryl group (P=O) stabilizes the negative charge on the adjacent carbon, making the corresponding proton sufficiently acidic to be removed by a suitable base. siue.edu This stabilization is a key factor that modulates the reactivity and utility of these carbanions in synthesis. siue.edu

The nucleophilic character of phosphonate carbanions allows them to participate in a variety of bond-forming reactions, most notably with electrophilic carbonyl compounds such as aldehydes and ketones. siue.edu This reactivity is the cornerstone of one of the most important olefination methods in organic chemistry.

Overview of the Horner-Wadsworth-Emmons (HWE) Reaction as a Stereoselective Olefination Protocol

The Horner-Wadsworth-Emmons (HWE) reaction is a preeminent method for the synthesis of alkenes (olefins) from aldehydes or ketones. wikipedia.orguta.edu This reaction, a significant modification of the Wittig reaction, employs a phosphonate-stabilized carbanion to react with a carbonyl compound, yielding an alkene and a water-soluble phosphate (B84403) byproduct. wikipedia.orgorganic-chemistry.org A major advantage of the HWE reaction is that the dialkylphosphate salt byproduct is easily removed by aqueous extraction, simplifying product purification. wikipedia.org

The general mechanism of the HWE reaction involves the following key steps: wikipedia.orgnrochemistry.comyoutube.com

Deprotonation: A base removes the acidic proton from the phosphonate, generating the phosphonate carbanion.

Nucleophilic Addition: The phosphonate carbanion adds to the carbonyl carbon of an aldehyde or ketone, forming an intermediate known as an oxaphosphetane. wikipedia.orgnrochemistry.com This step is typically the rate-limiting step of the reaction. wikipedia.org

Elimination: The oxaphosphetane intermediate collapses, breaking the carbon-phosphorus and carbon-oxygen bonds to form the new carbon-carbon double bond of the alkene and a phosphate salt. wikipedia.org

A defining feature of the HWE reaction is its high degree of stereoselectivity, typically favoring the formation of the (E)-alkene (trans isomer). wikipedia.orgnrochemistry.comyoutube.com This selectivity arises from the thermodynamics of the intermediate steps. The transition state leading to the (E)-alkene is generally lower in energy than that leading to the (Z)-alkene. nrochemistry.com However, the stereochemical outcome can be influenced by several factors, including the structure of the phosphonate and aldehyde, the reaction conditions (temperature), and the metal cation of the base used. wikipedia.org For instance, greater (E)-stereoselectivity is often observed with increased steric bulk of the aldehyde, higher reaction temperatures, and when using lithium salts over sodium or potassium salts. wikipedia.org

Under specific conditions, such as the Still-Gennari modification which uses phosphonates with electron-withdrawing groups, the reaction can be directed to favor the (Z)-alkene. nrochemistry.comyoutube.com

Contextualization of Potassium P,P-dimethylphosphonoacetate within the Family of Stabilized Phosphonate Reagents

This compound belongs to the class of "stabilized" phosphonate reagents. The term "stabilized" refers to the presence of an additional electron-withdrawing group on the carbanionic carbon, which in this case is an acetate (B1210297) (ester) group. This ester group further delocalizes the negative charge of the carbanion, increasing its stability.

While phosphonate-stabilized carbanions are generally less basic than the phosphonium (B103445) ylides used in the Wittig reaction, they are more nucleophilic. wikipedia.org The presence of the acetate group in P,P-dimethylphosphonoacetate modulates this reactivity. This compound is a specific salt of the P,P-dimethylphosphonoacetate anion. The choice of the counter-ion (in this case, potassium) can influence the stereoselectivity of the HWE reaction. wikipedia.org As noted in studies by Thompson and Heathcock on similar systems, potassium salts tend to provide lower (E)-selectivity compared to lithium or sodium salts in reactions with various aldehydes. wikipedia.org

The use of a pre-formed potassium salt like this compound can be advantageous in certain synthetic applications, offering consistency and convenience in generating the required phosphonate carbanion for the HWE reaction.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 34170-88-2 scbt.com |

| Molecular Formula | C4H8KO5P scbt.comchemspider.com |

| Molecular Weight | 206.18 g/mol scbt.com |

| Synonyms | Potassium (dimethoxyphosphoryl)acetate chemspider.com, P,P-Dimethylphosphonoacetic acid potassium salt chemspider.com |

Structure

3D Structure of Parent

Properties

CAS No. |

34170-88-2 |

|---|---|

Molecular Formula |

C4H8KO5P |

Molecular Weight |

206.18 g/mol |

IUPAC Name |

potassium;2-dimethoxyphosphorylacetate |

InChI |

InChI=1S/C4H9O5P.K/c1-8-10(7,9-2)3-4(5)6;/h3H2,1-2H3,(H,5,6);/q;+1/p-1 |

InChI Key |

WPDZWGGYOFPQEO-UHFFFAOYSA-M |

SMILES |

COP(=O)(CC(=O)[O-])OC.[K+] |

Canonical SMILES |

COP(=O)(CC(=O)[O-])OC.[K+] |

Pictograms |

Irritant |

Origin of Product |

United States |

Spectroscopic and Structural Characterization for Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Potassium P,P-dimethylphosphonoacetate, ¹H, ¹³C, and ³¹P NMR are the most informative.

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other nuclei. The spectrum of this compound is expected to show two distinct signals corresponding to the methoxy (B1213986) and methylene (B1212753) protons.

The methoxy groups (–OCH₃) attached to the phosphorus atom are chemically equivalent and are expected to appear as a doublet due to coupling with the phosphorus-31 nucleus. Based on data from structurally similar dimethyl phosphonate (B1237965) compounds, this signal typically appears in the range of 3.7–4.0 ppm with a characteristic three-bond coupling constant (³JP-H) of approximately 10–12 Hz. rsc.org The methylene protons (–CH₂–) adjacent to the phosphonate group and the carboxylate group are also equivalent. Their signal is expected to be a doublet due to two-bond coupling with the phosphorus-31 nucleus (²JP-H). The chemical shift of this methylene group is influenced by both the electron-withdrawing phosphonate and carboxylate groups, and in the potassium salt form, it is expected to appear downfield. In the analogous compound triethyl phosphonoacetate, the methylene protons of the P-CH₂-C=O moiety appear as a doublet at approximately 2.97 ppm with a ²JP-H of 20 Hz. yale.edu

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~3.7 - 4.0 | Doublet | ³JP-H ≈ 10-12 |

Note: Data are predicted based on analogous compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. pressbooks.pub In a proton-decoupled ¹³C NMR spectrum of this compound, three distinct signals are expected, each appearing as a doublet due to coupling with the ³¹P nucleus.

The carbon of the methoxy groups (–OCH₃) is expected to show a signal with a two-bond coupling to phosphorus (²JP-C). For similar dimethyl phosphonate compounds, this peak appears around 53-55 ppm. rsc.org The methylene carbon (–CH₂–) will exhibit a large one-bond coupling constant (¹JP-C), which is a characteristic feature of phosphonates. In triethyl phosphonoacetate, this carbon appears at 34.3 ppm with a ¹JP-C of 134 Hz. yale.edu The carbonyl carbon (–C=O) of the carboxylate group will be observed further downfield, typically in the range of 165–175 ppm, and will show a smaller two-bond coupling to phosphorus (²JP-C). yale.edu

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to P-coupling) | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| -OCH₃ | ~53 - 55 | Doublet | ²JP-C ≈ 5-7 |

| -CH₂- | ~34 - 36 | Doublet | ¹JP-C ≈ 130-135 |

Note: Data are predicted based on analogous compounds. The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.

³¹P NMR is a highly effective technique for studying phosphorus-containing compounds due to the 100% natural abundance and high sensitivity of the ³¹P nucleus. huji.ac.ilwikipedia.org It provides a direct probe of the chemical environment around the phosphorus atom and is particularly useful for assessing the purity of the compound and for monitoring its participation in reactions, such as the Horner-Wadsworth-Emmons reaction. wikipedia.org

The chemical shift of the phosphorus atom in phosphonates is sensitive to the nature of the substituents. For this compound, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift is typically referenced to an external standard of 85% phosphoric acid (H₃PO₄) at 0 ppm. rsc.orgresearchgate.net Based on data for similar dialkyl phosphonoacetates, the ³¹P chemical shift for this compound is anticipated to be in the phosphonate region of the spectrum. For instance, various dimethyl (aryl)-phosphonates show ³¹P signals in the range of +11 to +14 ppm. rsc.org The presence of a single sharp peak in this region would be a strong indicator of the purity of the sample.

Table 3: Predicted ³¹P NMR Spectral Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) |

|---|

Note: Referenced to 85% H₃PO₄. The exact chemical shift can be influenced by solvent, pH, and concentration.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The FTIR spectrum of this compound is expected to display characteristic absorption bands for the P=O, C=O, P-O-C, and C-O bonds.

A strong absorption band corresponding to the P=O (phosphoryl) stretching vibration is a key feature of phosphonates and is typically observed in the region of 1200–1260 cm⁻¹. acs.org The stretching vibration of the carboxylate (C=O) group is also expected to be a strong band, typically appearing around 1550-1610 cm⁻¹ for a salt of a carboxylic acid. The P-O-C and C-O stretching vibrations are expected to give rise to strong absorptions in the fingerprint region, generally between 1000 and 1150 cm⁻¹. dtic.mil The C-H stretching vibrations of the methyl and methylene groups will be observed around 2850–3000 cm⁻¹.

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Bond Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Phosphoryl | P=O stretch | ~1200 - 1260 | Strong |

| Carboxylate | C=O stretch | ~1550 - 1610 | Strong |

| Phosphonate Ester | P-O-C stretch | ~1020 - 1050 | Strong |

| Ester | C-O stretch | ~1100 - 1150 | Strong |

Note: Predictions are based on characteristic group frequencies. The exact positions and intensities of the bands can be affected by the physical state of the sample (e.g., solid vs. solution) and intermolecular interactions.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound (C₄H₈KO₅P), the molecular weight is 206.18 g/mol . In electrospray ionization (ESI) mass spectrometry, which is a soft ionization technique suitable for ionic compounds, the analysis would likely be performed in negative ion mode to observe the phosphonoacetate anion [C₄H₈O₅P]⁻, or in positive ion mode to observe adducts.

The deprotonated molecule, 2-dimethoxyphosphorylacetic acid, has a monoisotopic mass of 168.01875 Da. Therefore, in negative ion mode, a prominent peak would be expected at an m/z of approximately 167.01147, corresponding to the [M-H]⁻ ion. In positive ion mode, adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ are commonly observed. Given that the compound is a potassium salt, the observation of the [M+K]⁺ adduct of the neutral acid (at m/z ≈ 206.98) or related species would be expected. Fragmentation analysis (MS/MS) of the parent ion could provide further structural confirmation by showing characteristic losses of small molecules like CO₂, CH₂O, or CH₃OH.

Table 5: Predicted Mass Spectrometry Data for this compound

| Ion Adduct | Formula | Predicted m/z |

|---|---|---|

| [M-H]⁻ | [C₄H₈O₅P]⁻ | 167.01147 |

| [M+Na]⁺ (of the acid) | [C₄H₉O₅P + Na]⁺ | 191.00797 |

Note: Predicted m/z values are for the corresponding free acid, 2-dimethoxyphosphorylacetic acid, as is standard in mass spectrometry databases. The observed spectrum will depend on the specific ionization technique and conditions used.

Reactivity and Mechanistic Investigations of P,p Dimethylphosphonoacetate Reagents

Fundamental Principles of the Horner-Wadsworth-Emmons Olefination with P,P-dimethylphosphonoacetate

Carbanion Formation by Deprotonation of the Phosphonate (B1237965)

The first and crucial step of the Horner-Wadsworth-Emmons reaction is the generation of a phosphonate carbanion. wikipedia.org This is achieved by deprotonating the carbon atom situated between the phosphonate group (P=O) and the ester group (C=O) of the P,P-dimethylphosphonoacetate. youtube.comyoutube.com The resulting anion is stabilized by resonance, with the negative charge delocalized over the adjacent phosphonyl and carbonyl groups, which increases its nucleophilicity while moderating its basicity compared to non-stabilized ylides used in the traditional Wittig reaction. wikipedia.org

The choice of base is critical for the efficient deprotonation of the phosphonate. Alkali metal bases are commonly employed for this purpose. conicet.gov.ar

Sodium Hydride (NaH): Sodium hydride is a strong, non-nucleophilic base frequently used to generate phosphonate anions. thieme-connect.dereddit.com It reacts irreversibly with the acidic α-proton of the phosphonoacetate to release hydrogen gas and form the sodium salt of the phosphonate carbanion. thieme-connect.de NaH is often used as a dispersion in mineral oil, which must be removed before use, and the reaction is typically conducted in aprotic solvents like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). thieme-connect.dechemicalforums.com While effective, the heterogeneous nature of NaH can sometimes lead to sluggish reactions. chemicalforums.com

Potassium tert-butoxide (KOtBu): Potassium tert-butoxide is another powerful base used for deprotonation. chegg.comchegg.com As a strong, sterically hindered base, it efficiently removes the α-proton to generate the potassium phosphonate carbanion. The use of potassium bases, like KOtBu, can influence the stereochemical outcome of the reaction, sometimes favoring the formation of (Z)-alkenes, particularly under specific conditions. conicet.gov.ar This effect is attributed to the nature of the potassium counterion and its coordination during the reaction sequence.

The table below summarizes the characteristics of these common bases in the context of the HWE reaction.

| Base | Formula | Type | Solvent | Key Characteristics |

| Sodium Hydride | NaH | Strong, non-nucleophilic, heterogeneous | THF, DMF | Irreversible deprotonation, byproduct is H₂ gas. thieme-connect.de |

| Potassium tert-butoxide | KOtBu | Strong, sterically hindered, homogeneous | THF | Soluble in organic solvents, can influence stereoselectivity. chegg.com |

Crown ethers are cyclic polyethers that can selectively coordinate with specific metal cations. researchgate.net In the context of the HWE reaction with potassium P,P-dimethylphosphonoacetate, 18-crown-6 (B118740) is particularly effective. It possesses a cavity size ideal for encapsulating the K⁺ ion.

This sequestration of the potassium cation by the crown ether has significant consequences:

Increased Dissociation: It promotes the dissociation of the ion pair between the potassium cation and the phosphonate carbanion. nih.gov

Enhanced Reactivity: This leads to a "naked," more reactive, and more nucleophilic carbanion.

Stereochemical Control: By minimizing the influence of the metal counterion on the transition state, the addition of a crown ether can dramatically alter the stereoselectivity of the olefination. researchgate.net Specifically, in what is known as the Still-Gennari modification, the combination of a potassium base (like KHMDS) and 18-crown-6 with electron-withdrawing phosphonates is used to achieve high (Z)-selectivity. wikipedia.orgnih.gov The crown ether helps create strongly dissociating conditions that favor the kinetic (Z)-product. wikipedia.org

Nucleophilic Addition to Carbonyl Substrates

Once the phosphonate carbanion is formed, it acts as a potent nucleophile. masterorganicchemistry.com The subsequent step in the HWE reaction is the nucleophilic addition of this carbanion to the electrophilic carbonyl carbon of an aldehyde or ketone. nrochemistry.comslideshare.net This attack results in the formation of a new carbon-carbon single bond and transforms the sp²-hybridized carbonyl carbon into an sp³-hybridized center, creating a tetrahedral alkoxide intermediate. masterorganicchemistry.comyoutube.com

Formation and Isomerization of Oxaphosphetane Intermediates

Following the nucleophilic addition, the negatively charged oxygen of the tetrahedral alkoxide intermediate attacks the adjacent phosphorus atom, which is electron-deficient. This intramolecular cyclization results in the formation of a transient, four-membered ring structure known as an oxaphosphetane. nrochemistry.comtamu.edunih.gov This process involves the formation of a phosphorus-oxygen bond. youtube.com

Two diastereomeric oxaphosphetanes (cis and trans) can be formed. These intermediates can, under certain conditions, interconvert or revert to the starting materials (the phosphonate carbanion and the carbonyl compound). wikipedia.org The ability of these intermediates to equilibrate is a key factor in determining the final stereochemical outcome of the reaction. wikipedia.org If the intermediates can equilibrate, the reaction tends to be under thermodynamic control, favoring the formation of the more stable (E)-alkene. researchgate.netwikipedia.org

Stereocontrolled Elimination of Dialkyl Phosphate (B84403) Byproducts

The final step of the HWE reaction is the decomposition of the oxaphosphetane intermediate. youtube.com This occurs through a syn-elimination process, where the carbon-carbon and phosphorus-oxygen bonds within the four-membered ring cleave simultaneously. pitt.edu This concerted fragmentation yields the final alkene product and a dialkyl phosphate salt byproduct (in this case, dimethyl phosphate). wikipedia.org

The stereochemistry of the resulting alkene is determined by the geometry of the oxaphosphetane just before it collapses. youtube.com The transition state leading to the (E)-alkene is generally lower in energy due to reduced steric strain between the substituents, which is why the HWE reaction typically yields (E)-alkenes with high selectivity. organic-chemistry.orgnrochemistry.com The water-solubility of the dimethyl phosphate byproduct is a significant advantage of the HWE reaction, as it allows for simple purification of the desired alkene product by aqueous extraction. wikipedia.orgorganic-chemistry.org

Stereoselectivity Control in Olefination Reactions

The geometry of the resulting alkene (E or Z) is a critical outcome of the HWE reaction. While the standard reaction using reagents like P,P-dimethylphosphonoacetate typically favors the formation of the more thermodynamically stable (E)-alkene, the stereochemical course can be heavily influenced by several factors. wikipedia.orgmdpi.com

The stereochemical outcome of the HWE reaction is not fixed and can be directed by modifying the reaction components and conditions. The predominant formation of the (E)-alkene is generally attributed to the thermodynamic equilibration of intermediates to the more stable anti-oxaphosphetane, which eliminates to give the E-product. wikipedia.org However, kinetic control can be asserted to favor the Z-isomer.

Key factors that influence the E/Z ratio include:

Phosphonate Structure: The nature of the substituents on the phosphorus atom is paramount. Standard alkyl esters, such as in P,P-dimethylphosphonoacetate, generally lead to high E-selectivity. nih.gov Conversely, incorporating electron-withdrawing groups (EWGs) on the phosphonate, such as trifluoroethyl or aryl groups, enhances the rate of elimination and favors kinetic control, leading to higher proportions of the (Z)-alkene. nih.govresearchgate.net

Carbonyl Substrate: The structure of the aldehyde or ketone plays a significant role. Aromatic aldehydes and those with increased steric bulk tend to enhance (E)-alkene selectivity in standard HWE reactions. wikipedia.org

Base and Counterion: The choice of base and the resulting metal counterion can alter the reaction's stereochemical path. For standard phosphonates, lithium bases (e.g., n-BuLi) often show higher E-selectivity compared to sodium (e.g., NaH) or potassium (e.g., KHMDS) bases. wikipedia.org

Temperature: Higher reaction temperatures typically allow the intermediates to equilibrate to the most stable conformation, thus favoring the formation of the (E)-alkene. wikipedia.org Lower temperatures can help trap the kinetically formed Z-isomer.

Table 1: Factors Influencing Stereoselectivity in the HWE Reaction

| Factor | Favors (E)-Alkene Formation | Favors (Z)-Alkene Formation | Rationale |

|---|---|---|---|

| Phosphonate Substituents | Alkyl groups (e.g., methyl, ethyl) | Electron-withdrawing groups (e.g., -CF₃CH₂, Aryl) | EWGs increase kinetic elimination from the syn-intermediate. nih.govresearchgate.net |

| Aldehyde Structure | Increased steric bulk, Aromatic aldehydes | Less sterically hindered aldehydes | Steric interactions guide the approach to the anti-intermediate. wikipedia.org |

| Counterion (Base) | Li⁺ > Na⁺ > K⁺ | K⁺ (with crown ether) | Smaller cations like Li⁺ can coordinate and stabilize the anti-oxaphosphetane intermediate. wikipedia.org |

| Temperature | Higher temperatures (e.g., 23 °C) | Lower temperatures (e.g., -78 °C) | Higher temperatures promote thermodynamic equilibration. wikipedia.org |

To overcome the inherent E-selectivity of the standard HWE reaction, the Still-Gennari modification was developed as a reliable method for synthesizing (Z)-alkenes. mdpi.com This protocol does not typically use standard P,P-dimethylphosphonoacetate but instead employs "activated" phosphonates bearing strong electron-withdrawing groups, most commonly bis(2,2,2-trifluoroethyl) esters. nih.govbohrium.com

The key features of the Still-Gennari olefination are:

Activated Phosphonate Reagents: The use of phosphonates with highly electronegative substituents, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, is essential. nih.gov These groups increase the acidity of the alpha-protons and accelerate the elimination step, favoring the kinetically controlled pathway. researchgate.net

Reaction Conditions: The reaction is typically performed using a strong, non-nucleophilic potassium base, such as potassium bis(trimethylsilyl)amide (KHMDS), in the presence of a sequestering agent like 18-crown-6. nih.govbohrium.com The crown ether complexes the potassium cation, creating a more reactive, "naked" phosphonate anion that promotes the kinetic Z-selective outcome. preprints.org The reaction is usually conducted in non-polar aprotic solvents like tetrahydrofuran (THF) at low temperatures (-78 °C). bohrium.com

This modification has proven highly effective and can deliver excellent Z-selectivity (often >95:5 Z:E) for a wide range of aldehydes. nih.govnih.gov

Table 2: Z-Selectivity in Still-Gennari Type Olefinations

| Aldehyde Substrate | Phosphonate Reagent Type | Typical Conditions | Observed Z:E Ratio | Reference |

|---|---|---|---|---|

| Benzaldehyde | bis(2,2,2-trifluoroethyl)phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | >95:5 | nih.gov |

| Hexanal (aliphatic) | bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF | 80:20 | nih.gov |

| N-Boc-prolinal (complex) | bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF | 96:4 | nih.gov |

The structure of the carbonyl substrate profoundly impacts the reaction's efficiency and stereoselectivity. With standard phosphonates like P,P-dimethylphosphonoacetate, aromatic aldehydes almost exclusively produce (E)-alkenes. wikipedia.org For aliphatic aldehydes, the degree of substitution and steric hindrance near the carbonyl group influences the E/Z ratio, with greater bulk generally favoring the E-isomer. wikipedia.org

In complex molecule synthesis, the interplay between a sophisticated substrate and a modified phosphonate reagent can lead to high selectivity. For instance, the reaction of N-Boc-prolinal with a modified Still-Gennari reagent yielded the product with a superior 96:4 Z:E ratio, demonstrating that the substrate's framework is compatible with achieving high kinetic control. nih.gov

Applications of P,p Dimethylphosphonoacetate in Advanced Organic Synthesis

Integration into Multi-Component and Tandem Reaction Sequences

Extensive literature searches did not yield specific examples of Potassium P,P-dimethylphosphonoacetate being integrated into multi-component or tandem reaction sequences. However, phosphonates, in general, are valuable reagents in such reactions. For instance, multicomponent reactions (MCRs) are efficient processes for preparing highly functionalized organic compounds, and phosphonate (B1237965) reagents are utilized in the synthesis of a wide range of phosphorylated heterocycles. These reactions often proceed through intermediates that can undergo subsequent transformations in a one-pot fashion, characteristic of tandem sequences.

Role in the Synthesis of α,β-Unsaturated Esters and Related Olefinic Compounds

Computational and Theoretical Chemical Studies of Phosphonoacetate Systems

Density Functional Theory (DFT) Calculations for Mechanistic Insights and Transition State Analysis

Density Functional Theory (DFT) has emerged as a pivotal computational method for investigating the reactivity of phosphonoacetate systems. jocpr.comresearchgate.net This approach allows for the detailed examination of reaction mechanisms, the characterization of transition states (TS), and the calculation of thermodynamic properties that govern a reaction's feasibility and spontaneity. jocpr.com

Researchers utilize DFT, often with hybrid functionals like B3LYP and extensive basis sets such as 6-31G* or cc-pVQZ, to model chemical transformations. jocpr.comnih.gov By calculating changes in Gibbs free energy (ΔG), enthalpy (ΔH), and energy (ΔE), scientists can predict whether a reaction pathway is thermodynamically favorable. jocpr.comresearchgate.net For instance, in the condensation reaction between diethyl 1-oxomethylphosphonates and various α-aminoesters, DFT calculations confirmed that the formation of acetamides is thermodynamically favored over α-iminophosphonates, as indicated by negative ΔG values. jocpr.com

A key application of DFT in this context is the analysis of reaction energy profiles. These profiles map the energy of the system as it progresses from reactants to products, highlighting the energy barriers (activation energies) and the structures of high-energy transition states. rsc.org A conceptual DFT study on the dissociation of phosphonate (B1237965) dimers revealed that dianionic complexes exhibit a transition state that prevents simple dissociation, a feature not observed in neutral or anion-neutral complexes. ulpgc.es Such analyses are crucial for understanding reaction kinetics and why certain pathways are preferred over others.

The table below presents thermodynamic data for the reaction between diethyl α-oxophosphonates and α-aminoesters, as determined by DFT calculations. researchgate.net

Table 1: Calculated Thermodynamic Data for a Phosphonate Reaction Data calculated using the DFT/B3LYP method with the 6-31G basis set.*

| Reactant (R group on aminoester) | ΔrH (kcal/mol) | ΔrE (kcal/mol) | ΔrG (kcal/mol) |

| H | -16.14 | -16.09 | -16.14 |

| CH₃ | -17.25 | -17.20 | -17.25 |

| (CH₃)₂CH | -18.90 | -18.85 | -18.90 |

| C₆H₅CH₂ | -15.89 | -15.84 | -15.89 |

This interactive table showcases the calculated changes in enthalpy (ΔrH), energy (ΔrE), and Gibbs free energy (ΔrG) for the reaction, indicating that it is thermodynamically favorable across different substituents. researchgate.net

Conformational Analysis of P,P-dimethylphosphonoacetate and Its Reactants

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. chemistrysteps.com For flexible molecules like P,P-dimethylphosphonoacetate, understanding the population and relative energies of different conformers is essential, as the reactant's conformation can significantly influence its reactivity and the stereochemical course of a reaction.

Computational methods, particularly DFT, are extensively used to explore the conformational landscape of complex organophosphorus compounds. nih.govmdpi.com For molecules structurally related to phosphonoacetates, such as N,N-dialkyl substituted bisphosphorylated acetamides, studies have shown that a conformational equilibrium exists. nih.gov This equilibrium involves multiple forms, which can be categorized based on:

The configuration around the amide bond (Z- or E-).

The relative arrangement of the two phosphoryl-containing fragments (syn or anti).

The orientation of substituents on the phosphorus atoms (eclipsed cis- or staggered gauche-). nih.gov

These preferred conformations are often stabilized by various intramolecular hydrogen bonds, such as those involving the oxygen atoms of the phosphoryl (P=O) or carbonyl (C=O) groups. nih.gov The stability of a given conformation is a delicate balance of steric repulsions, like 1,3-diaxial interactions in cyclic systems, and stabilizing electronic interactions. sapub.org In the case of P,P-dimethylphosphonoacetate, rotations around the P-C and C-C single bonds would lead to a variety of conformers with different energies, and computational modeling can identify the lowest-energy (most stable) structures that are most likely to participate in reactions. chemistrysteps.com

Table 2: Common Conformational Features in Phosphorylacetamide Systems Based on findings from computational studies of related structures. nih.gov

| Feature | Description | Stabilizing Factors |

| Z/E Configuration | Describes the geometry around the C-N amide bond. | Dependent on the bulk of substituents. |

| Syn/Anti Arrangement | Refers to the relative position of the two phosphoryl groups. | Influenced by electrostatic interactions. |

| Cis/Gauche Orientation | Describes the torsional angle of substituents on the phosphorus atoms relative to the P=O bond. | Often stabilized by intramolecular H-contacts. |

Elucidation of Stereochemical Preferences via Computational Modeling

One of the most significant applications of computational chemistry in phosphonoacetate chemistry is in explaining and predicting stereoselectivity, particularly in the Horner-Wadsworth-Emmons (HWE) reaction. researchgate.net This reaction is a cornerstone of alkene synthesis, and while it classically favors the formation of (E)-alkenes, modifications to the phosphonate reagent can lead to high selectivity for (Z)-alkenes. researchgate.netwikipedia.org

Computational studies, using both ab initio and semi-empirical methods, have provided a rationale for these stereochemical outcomes. researchgate.net Research on the HWE reaction between mixed phosphonoacetates and aromatic aldehydes has shown a direct correlation between the Z-selectivity and the electron-withdrawing ability of the substituents on the phosphonate phosphorus atom. researchgate.net

The computational models suggest that strong electron-withdrawing groups on the phosphorus atom stabilize the key intermediates and transition states in the reaction pathway. researchgate.net This stabilization appears to reduce the reversibility of the initial steps, ultimately leading to a higher proportion of the (Z)-alkene product. researchgate.net This theoretical insight is invaluable for the rational design of new HWE reagents tailored for specific stereochemical outcomes. A good correlation has been observed between the experimentally measured ³¹P NMR chemical shifts of the phosphonoacetates (which reflect the electronic environment of the phosphorus atom) and the observed Z/E selectivity of the reaction. researchgate.net

Studies on Solvent Effects and Counterion Interactions on Reactivity

The reaction environment, including the solvent and any present counterions, can dramatically alter the rate, outcome, and selectivity of a chemical reaction. rsc.orgnih.gov Computational chemistry offers methods to model these complex interactions and uncover their underlying physical origins.

Solvent Effects: Solvents can influence reactions by differentially stabilizing the reactants, transition states, and products. rsc.org Computational models treat solvent effects in two primary ways:

Implicit Solvent Models: The solvent is represented as a continuous, polarizable medium (a dielectric continuum). This approach, seen in models like the Conductor-Like Polarizable Continuum Model (C-PCM), is efficient for capturing the bulk electrostatic effects of the solvent on the solute. nih.govucsb.edu

Explicit Solvent Models: A specific number of individual solvent molecules are included in the calculation. ucsb.edu This method is computationally more demanding but is crucial for modeling specific interactions like hydrogen bonding between the solute and the solvent. nih.govucsb.edu

DFT studies on phosphonate dimer dissociation have used implicit solvent models (for water and tetrahydrofuran) to show how the surrounding medium alters the energetic profile of the interaction. ulpgc.es The choice of solvent can enhance reaction rates by orders of magnitude or even shift the reaction to a different mechanistic pathway. nih.gov

Counterion Interactions: In reactions involving anionic species, such as the enolate of P,P-dimethylphosphonoacetate formed by deprotonation, the associated cation (e.g., K⁺, Na⁺, Li⁺) can play a critical role. researchgate.netacs.org Computational studies of the HWE reaction have explored how different metal cations and the addition of crown ethers (which sequester cations) affect stereoselectivity. researchgate.net The cation can coordinate to the oxygen atoms of the phosphonate and the aldehyde, influencing the geometry of the transition state and thereby dictating the final E/Z ratio of the alkene product. These subtle but powerful interactions can be effectively modeled to understand and predict their impact on reactivity and selectivity. acs.org

Future Research Directions and Emerging Trends

Development of Novel P,P-dimethylphosphonoacetate Derivatives with Enhanced Reactivity or Selectivity

The quest for enhanced control over the stereochemical outcome of the HWE reaction is a significant driver of current research. While Potassium P,P-dimethylphosphonoacetate and its parent ester, trimethyl phosphonoacetate, are effective, there is a continuous effort to develop novel derivatives that offer superior reactivity and, most importantly, higher stereoselectivity.

The HWE reaction typically favors the formation of (E)-alkenes, or trans-isomers. wikipedia.org However, the synthesis of (Z)-alkenes, or cis-isomers, with high selectivity often requires modified reagents. The Still-Gennari modification, for instance, utilizes phosphonates with electron-withdrawing groups like trifluoroethyl esters to selectively produce (Z)-olefins. youtube.comyoutube.com Future research is focused on creating new phosphonate (B1237965) structures that can fine-tune this selectivity. For example, researchers have developed novel HWE reagents with fluorophenoxy groups on the phosphorus atom. wikipedia.org These modifications are designed to influence the electronic properties of the phosphonate and the stability of the reaction intermediates, thereby directing the reaction towards a specific stereoisomer. wikipedia.orgnrochemistry.com

Another area of development is the creation of "mixed phosphonoacetates," where the two ester groups on the phosphorus atom are different. wikipedia.org This approach allows for a more nuanced modulation of the reagent's reactivity and steric environment. For instance, a reagent with both isopropoxy and benzyloxy groups has been synthesized, demonstrating a method for preparing tailored HWE reagents. wikipedia.org The development of such derivatives is crucial for complex syntheses where precise control over alkene geometry is paramount.

Research findings have shown that even small modifications to the phosphonate structure can have a cumulative effect on the stereochemical outcome. wikipedia.org Fragment-based design strategies are also being applied to create potent and selective inhibitors for biological targets, a field where phosphonates play a key role as mimics of phosphate (B84403) esters. biofueldaily.com

Table 1: Comparison of Horner-Wadsworth-Emmons Reagents and Modifications

| Reagent/Modification | Typical Selectivity | Key Feature | Application |

| Standard (e.g., Trimethyl phosphonoacetate) | (E)-alkene | General utility, good yields. wikipedia.org | Standard olefination of aldehydes and ketones. nrochemistry.com |

| Still-Gennari Reagent (e.g., bis(2,2,2-trifluoroethyl) phosphonoacetate) | (Z)-alkene | Electron-withdrawing groups enhance Z-selectivity. youtube.comyoutube.com | Synthesis of (Z)-α,β-unsaturated esters. youtube.com |

| Ando Reagent (Ethyl diphenylphosphonoacetate) | (Z)-alkene | Phenyl groups on phosphorus influence stereochemistry. wikipedia.org | Z-selective HWE reactions. wikipedia.org |

| Masamune-Roush Conditions | (E) or (Z)-alkene | Uses LiCl and a weak base for base-sensitive substrates. nrochemistry.com | Olefination of sensitive aldehydes. nrochemistry.com |

| Novel Fluorophenoxy Derivatives | Tunable | Fluorophenoxy groups act as good leaving groups, allowing for synthesis of mixed phosphonates. wikipedia.org | Facile preparation of mixed phosphonoacetates for tailored reactivity. wikipedia.org |

Exploration of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization

The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and phosphonates are no exception. biofueldaily.comsciencedaily.com Research in this area aims to minimize the environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency. sciencedaily.com

A significant focus is on developing solvent-free reaction conditions. rsc.orgrsc.org For the HWE reaction, it has been demonstrated that using a catalytic amount of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the absence of a solvent can lead to highly selective formation of E-α,β-unsaturated esters. rsc.org This approach not only simplifies the reaction setup and purification but also eliminates the environmental and health hazards associated with many organic solvents. nih.gov Other green methods being explored for phosphonate synthesis include ultrasound-assisted and microwave-promoted strategies. rsc.org

The use of water as a reaction medium is another cornerstone of green chemistry. rsc.orgcapes.gov.br While the formation of some phosphonates can be hindered in water, certain α-aminophosphonates are produced in excellent yields in aqueous solutions, highlighting the context-dependent nature of the solvent's role. rsc.org The development of water-soluble catalysts and reagents is an active area of investigation.

Biocatalysis represents a frontier in the green synthesis of phosphonates. mdpi.com Enzymes and whole-cell systems are being explored as alternatives to traditional chemical catalysts. mdpi.comrsc.org These biological systems can offer high selectivity under mild reaction conditions, such as ambient temperature and neutral pH. nih.gov For example, photobiocatalysis using cyanobacteria has been shown to convert epoxy phosphonates into valuable hydroxy-derivatives. mdpi.com Lipases have also been employed to catalyze novel multi-step reactions for synthesizing complex heterocyclic compounds in a one-pot process. nih.gov While the direct biocatalytic synthesis of this compound is still a developing area, the success in related phosphonate chemistry suggests significant future potential. biofueldaily.comsciencedaily.com

Table 2: Green Chemistry Approaches for Phosphonate Synthesis and Reactions

| Approach | Description | Advantages |

| Solvent-Free Reactions | Conducting the reaction without a solvent, often with a catalyst. rsc.orgnih.gov | Reduced waste, lower environmental impact, simplified purification. rsc.org |

| Aqueous Media | Using water as the solvent. rsc.orgcapes.gov.br | Environmentally benign, low cost, improved safety. rsc.org |

| Microwave-Assisted Synthesis | Using microwave irradiation to heat the reaction. rsc.org | Rapid heating, shorter reaction times, often higher yields. nih.gov |

| Ultrasound-Assisted Synthesis | Using ultrasonic waves to promote the reaction. rsc.org | Enhanced reaction rates, improved yields, considered eco-friendly. researchgate.net |

| Biocatalysis | Using enzymes or whole-cell organisms as catalysts. mdpi.comrsc.org | High selectivity, mild reaction conditions, biodegradable catalysts. mdpi.com |

Integration into Flow Chemistry Systems for Scalable Processes

The transition from batch to continuous flow processing is a major trend in modern chemical manufacturing, offering significant advantages in scalability, safety, and efficiency. rsc.orgrsc.org Integrating the synthesis and use of this compound and related HWE reagents into flow chemistry systems is a key area of future research.

Flow chemistry involves pumping reagents through a network of tubes and reactors, allowing for precise control over reaction parameters like temperature, pressure, and residence time. acs.org This level of control is particularly beneficial for exothermic reactions or for reactions involving unstable intermediates, improving safety and product consistency. rsc.org For Wittig-type and HWE reactions, flow systems have been shown to produce higher yields in less time compared to traditional batch procedures. acs.org The ability to safely operate at temperatures and pressures above the solvent's boiling point can significantly accelerate reaction rates. acs.orgnih.gov

Scalability is a primary advantage of flow chemistry. rsc.org Increasing production volume is achieved by running the system for a longer duration or by "scaling out" (running multiple systems in parallel), rather than by using larger, potentially more hazardous, batch reactors. This makes flow chemistry ideal for industrial applications where large quantities of a product are needed. rsc.org Researchers have successfully developed flow protocols for tandem reactions, such as a Wittig reaction followed by a Michael addition, demonstrating the potential for multi-step syntheses in a single, continuous process. acs.orgnih.gov

The development of continuous flow reactors capable of handling solids and slurries is also expanding the scope of reactions that can be adapted to this technology. rsc.org This is relevant for HWE reactions that may involve solid bases or salts. The integration of purification steps directly into the flow system (in-line purification) further enhances efficiency by telescoping the entire manufacturing process. rsc.org

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

Understanding and optimizing a chemical reaction requires detailed knowledge of its kinetics, mechanism, and the species involved, including short-lived intermediates. rsc.org Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for this purpose.

For reactions involving phosphonates, such as the HWE reaction, techniques like Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful. nih.gov In-situ Attenuated Total Reflectance (ATR)-IR spectroscopy can track the concentration of reactants, products, and intermediates in real-time by monitoring their characteristic vibrational frequencies. rsc.org This data provides crucial insights into reaction rates and mechanisms. nih.gov

Mass spectrometry (MS) is another technique that has been successfully coupled with flow chemistry systems for online reaction monitoring. microsaic.com By continuously sampling the reaction stream, MS can identify products and byproducts as they form, allowing for rapid optimization of reaction conditions to maximize yield and selectivity. microsaic.com This is particularly useful in flow chemistry to determine when a reaction has reached a steady state. microsaic.com

Other advanced techniques being explored include Raman spectroscopy and various X-ray methods like X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS). nih.gov While not as commonly used for routine monitoring of organic reactions, they can provide detailed structural and electronic information about catalysts and reactive species under reaction conditions. nih.gov The ability to observe transient and labile intermediates, which would be undetectable with traditional offline analysis, is a key advantage of these in-situ methods. rsc.org

Table 3: Spectroscopic Techniques for In-Situ Reaction Monitoring

| Technique | Information Provided | Advantages for Phosphonate Reactions |

| Infrared (IR) Spectroscopy (e.g., ATR-IR) | Changes in chemical bonding, functional groups, and concentrations of species. rsc.orgnih.gov | Monitors consumption of aldehyde/ketone and formation of the C=C double bond in real-time. nih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural information, quantification of different species. | Can distinguish between (E) and (Z) isomers and identify intermediates. |

| Mass Spectrometry (MS) | Molecular weight of components, identification of products and intermediates. microsaic.com | Ideal for coupling with flow reactors for online analysis and optimization. microsaic.com |

| Raman Spectroscopy | Vibrational modes, complementary to IR, good for aqueous solutions. rsc.org | Can provide information on the phosphorus-oxygen and carbon-phosphorus bonds. |

| X-ray Absorption Spectroscopy (XAS) | Electronic structure and local coordination environment of specific elements. nih.gov | Useful for studying metal-catalyzed phosphonate reactions. nih.gov |

Q & A

Q. What are the established synthetic routes for Potassium P,P-dimethylphosphonoacetate, and how is purity validated?

this compound (CAS 34170-88-2) is synthesized via esterification of phosphonoacetic acid with methanol, followed by deprotonation using potassium hydroxide. Critical steps include:

Q. What analytical techniques are recommended for structural characterization and quantification?

- NMR Spectroscopy :

- Mass Spectrometry (MS) : ESI-MS in negative mode detects [M⁻] at m/z 198.0 (C₄H₈KO₅P⁻) .

- Quantitative Methods :

- Colorimetric Assays : Adapt phosphatidylcholine assay protocols by replacing phospholipase D with phosphatase to hydrolyze the phosphonate group, releasing inorganic phosphate for detection .

- Ion Chromatography : Separates and quantifies the potassium salt in complex matrices .

Advanced Research Questions

Q. How does this compound influence hydroxyapatite crystallization in phosphate recovery systems?

The compound acts as a crystal growth modifier due to its phosphonate group, which adsorbs onto nascent hydroxyapatite (HAP) surfaces:

- Mechanism : Competitive inhibition of phosphate ion incorporation into HAP lattices, reducing crystal size (Table 1) .

- Experimental Design :

- Batch Reactor Studies : Monitor HAP crystallization kinetics at pH 9–11 using Ca²⁺/PO₄³⁻ solutions (5–50 mM) with 0.1–1.0 mM inhibitor .

- Characterization : XRD for crystallinity; SEM for morphology changes .

Q. Table 1: Effect of Inhibitor Concentration on HAP Crystal Size

| Inhibitor (mM) | Average Crystal Size (nm) |

|---|---|

| 0.0 | 120 ± 15 |

| 0.5 | 85 ± 10 |

| 1.0 | 60 ± 8 |

Q. How can researchers resolve contradictions in reported inhibitory efficacy of this compound across studies?

Discrepancies often arise from:

- pH Variability : Phosphonate stability decreases above pH 10, reducing inhibitory capacity .

- Ionic Strength Effects : High Ca²⁺ concentrations (>50 mM) diminish adsorption efficiency .

- Methodological Solutions :

- Standardized Buffers : Use Tris-HCl (pH 8.5–9.5) to maintain compound stability .

- Cross-Validation : Combine XRD, SEM, and solution depletion assays to quantify inhibition .

Q. What role does the compound play in calcium oxalate crystallization inhibition, and how does this compare to phytate derivatives?

- Mechanistic Comparison :

- Phytate Derivatives : Stronger inhibition via multivalent binding to crystal surfaces .

- This compound : Monovalent phosphonate group provides moderate inhibition (IC₅₀ ≈ 0.8 mM vs. 0.2 mM for phytate) .

- Experimental Optimization :

- Seeding Assays : Pre-incubate calcium oxalate monohydrate seeds with inhibitor (0.1–2.0 mM) in simulated urine (pH 6.3) .

- Kinetic Analysis : Use turbidimetry to track crystal growth rates .

Methodological Guidelines

- Synthesis Reproducibility : Ensure anhydrous conditions during esterification to avoid hydrolysis .

- Assay Interference : Pre-treat biological samples with Chelex resin to remove divalent cations that may complex the phosphonate group .

- Data Interpretation : Normalize inhibition efficacy to ionic strength and pH using activity coefficients (e.g., Davies equation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.